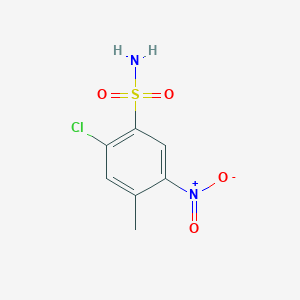
2-Chloro-4-methyl-5-nitrobenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-4-甲基-5-硝基苯-1-磺酰胺是一种有机化合物,属于氯代硝基芳香族化合物家族。由于其独特的结构特性,这些化合物在各种化学合成和工业应用中具有重要意义。
准备方法
合成路线和反应条件
2-氯-4-甲基-5-硝基苯-1-磺酰胺的合成通常涉及 2-氯-4-甲基苯磺酰胺的硝化。硝化过程是在受控温度条件下使用浓硝酸和硫酸的混合物进行的。反应通过亲电芳香取代反应进行,其中硝基被引入芳香环中。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和优化反应条件以确保高产率和纯度。反应通常在大型反应器中进行,并对温度、压力和试剂浓度进行精确控制。
化学反应分析
反应类型
2-氯-4-甲基-5-硝基苯-1-磺酰胺会发生各种化学反应,包括:
还原: 硝基可以使用氢气在催化剂存在下还原为氨基。
取代: 氯原子可以被亲核试剂(如氢氧根离子)取代,从而形成酚类化合物。
氧化: 甲基可以使用强氧化剂氧化为羧基。
常见试剂和条件
还原: 钯催化剂的氢气。
取代: 水溶液中的氢氧化钠。
氧化: 酸性介质中的高锰酸钾。
主要产品
还原: 2-氨基-4-甲基-5-硝基苯-1-磺酰胺。
取代: 2-羟基-4-甲基-5-硝基苯-1-磺酰胺。
氧化: 2-氯-4-羧基-5-硝基苯-1-磺酰胺。
科学研究应用
2-氯-4-甲基-5-硝基苯-1-磺酰胺用于各种科学研究应用:
化学: 作为合成更复杂有机分子的基础。
生物学: 在酶抑制和蛋白质相互作用的研究中。
医药: 作为合成药物化合物的先驱。
工业: 在染料、颜料和农用化学品的生产中。
作用机制
2-氯-4-甲基-5-硝基苯-1-磺酰胺的作用机制涉及它与特定分子靶标的相互作用。硝基可以被还原形成与生物分子相互作用的活性中间体,导致各种生化效应。磺酰胺基可以通过模拟天然底物的结构来抑制某些酶,从而阻止其活性。
相似化合物的比较
类似化合物
- 2-氯-5-硝基甲苯
- 4-氯-3-硝基甲苯
- 1-氯-4-甲基-2-硝基苯
独特性
2-氯-4-甲基-5-硝基苯-1-磺酰胺的独特性在于芳香环上同时存在硝基和磺酰胺基。这种组合赋予其独特的化学反应性和生物活性,使其在各种应用中具有价值。
属性
分子式 |
C7H7ClN2O4S |
|---|---|
分子量 |
250.66 g/mol |
IUPAC 名称 |
2-chloro-4-methyl-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H7ClN2O4S/c1-4-2-5(8)7(15(9,13)14)3-6(4)10(11)12/h2-3H,1H3,(H2,9,13,14) |
InChI 键 |
AGZVJKFFFCZEIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)


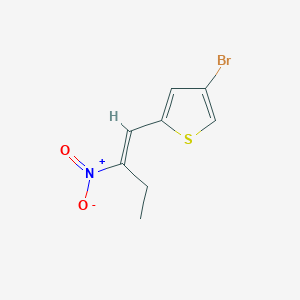
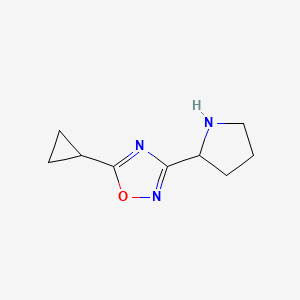
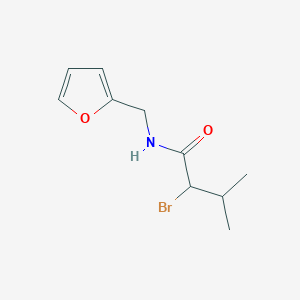
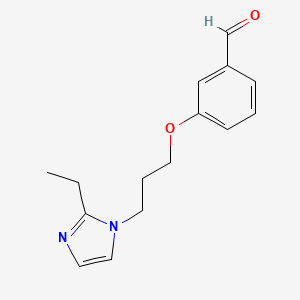
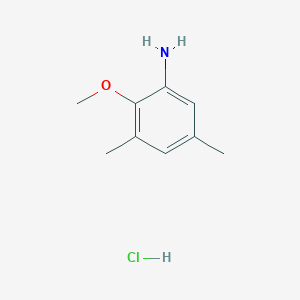
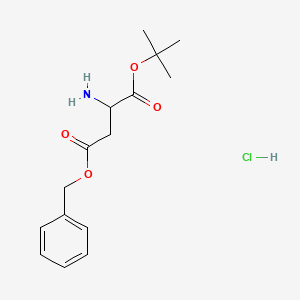
![N-cyclohexylcyclohexanamine;5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B12316035.png)
![N-[(4-chlorophenyl)methyl]-1H-indazol-6-amine](/img/structure/B12316042.png)
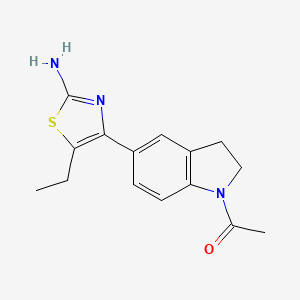
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)
